3-(bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide
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Overview
Description
3-(Bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide typically involves the bromination of 1,4-dimethyl-1H-pyrazole. One common method is the reaction of 1,4-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyrazole carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of methyl-substituted pyrazoles.
Scientific Research Applications
3-(Bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 3-Bromopropylamine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
Uniqueness
3-(Bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other bromomethyl-substituted compounds. The 1,4-dimethyl substitution pattern also influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.
Properties
CAS No. |
2792186-45-7 |
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Molecular Formula |
C6H10Br2N2 |
Molecular Weight |
269.97 g/mol |
IUPAC Name |
3-(bromomethyl)-1,4-dimethylpyrazole;hydrobromide |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-5-4-9(2)8-6(5)3-7;/h4H,3H2,1-2H3;1H |
InChI Key |
YEYPCUJKOBWWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1CBr)C.Br |
Origin of Product |
United States |
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